N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide
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Overview
Description
N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide typically involves the reaction of benzo[d]thiazole-2-carbohydrazide with 4-ethoxyphenyl isothiocyanate in the presence of a suitable solvent such as tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives with enhanced biological activities.
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways. Additionally, the compound can induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide can be compared with other benzothiazole derivatives, such as:
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Known for its anticancer activity, this compound inhibits the proliferation of various cancer cell lines.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives exhibit significant anti-inflammatory properties and are evaluated for their potential as COX-1 and COX-2 inhibitors.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1,3-benzothiazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-19-12-9-7-11(8-10-12)17-15(20)16-18-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXYJEPIAOIYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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